
8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
8-Bromoimidazo[1,2-a]pyridine-2-

carbaldehyde

Cat. No.: B1525745 Get Quote

An In-Depth Technical Guide to 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde: Properties,

Synthesis, and Reactivity for Drug Discovery

Abstract
8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a strategically important heterocyclic

building block in the field of medicinal chemistry and materials science. Its architecture is

founded upon the imidazo[1,2-a]pyridine scaffold, a privileged core structure known for a wide

spectrum of pharmacological activities.[1][2][3] This guide provides a comprehensive technical

overview of the compound's chemical properties, a plausible synthetic route with mechanistic

considerations, and an exploration of its dual-handle reactivity. The bromine atom at the 8-

position serves as a versatile anchor for metal-catalyzed cross-coupling reactions, while the

carbaldehyde group at the 2-position provides a reactive site for nucleophilic additions and

condensations.[1] This unique combination makes it an invaluable intermediate for the

construction of diverse chemical libraries aimed at the discovery of novel therapeutic agents

and functional materials.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged
Core
The imidazo[1,2-a]pyridine ring system is a recurring motif in a multitude of biologically active

compounds.[2][3][4] Its rigid, planar structure and unique electronic properties make it an
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excellent scaffold for interacting with various biological targets, including enzymes and

receptors. Consequently, derivatives have been investigated and developed for a wide range of

therapeutic applications, including anti-cancer, anti-tubercular, antiviral, and anti-inflammatory

agents.[1][2]

The subject of this guide, 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (CAS No.

1194375-12-6), is not merely another derivative but a highly functionalized intermediate. It

provides synthetic chemists with two distinct and orthogonally reactive sites, enabling

sequential and controlled diversification of the core scaffold to rapidly generate novel molecular

entities.

Physicochemical and Spectroscopic Properties
The fundamental properties of 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde are

summarized below. These data are compiled from supplier information and computational

predictions.

Table 1: Core Compound Properties

Property Value Reference

CAS Number 1194375-12-6 [5][6]

Molecular Formula C₈H₅BrN₂O [5][6][7]

Molecular Weight 225.04 g/mol [5][6][7]

Appearance
Off-white to light yellow/brown

solid
[8][9]

Purity Typically ≥97% [5][6]

Storage
Store at -20°C or 2-8°C,

sealed, away from moisture
[5][8][9]

Table 2: Computed Physicochemical Data
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Property Value
Rationale and
Implication

Reference

Topological Polar

Surface Area (TPSA)
34.37 Å²

Indicates moderate

cell permeability

potential.

[5]

LogP (Octanol/Water

Partition Coeff.)
1.9093

Suggests good

lipophilicity, favorable

for membrane

crossing.

[5]

Hydrogen Bond

Acceptors
3

The two nitrogen

atoms and the

carbonyl oxygen can

accept H-bonds.

[5]

Hydrogen Bond

Donors
0

The absence of donor

groups can influence

binding interactions.

[5]

Rotatable Bonds 1

The C-C bond

between the ring and

aldehyde allows for

limited conformational

flexibility.

[5]

Solubility Profile
While specific experimental solubility data is not widely published, a qualitative assessment can

be made. Based on its structure and the properties of related compounds like pyridine-2-

carbaldehyde, the compound is expected to be soluble in polar aprotic organic solvents such

as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM).[10] Its

solubility in water is likely to be low due to the hydrophobic nature of the fused aromatic core

and the bromine substituent.

Predicted Spectroscopic Data
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Definitive characterization requires experimental analysis. However, the expected

spectroscopic signatures can be predicted based on the molecular structure.

Table 3: Predicted Spectroscopic Signatures

Technique Feature
Predicted Chemical Shift /
Frequency

¹H NMR Aldehyde Proton (-CHO) δ 9.8 - 10.2 ppm (singlet)

Aromatic Protons δ 7.5 - 9.0 ppm (multiplets)

¹³C NMR Carbonyl Carbon (C=O) δ 185 - 195 ppm

Aromatic Carbons δ 110 - 150 ppm

FT-IR Carbonyl Stretch (C=O) 1690 - 1715 cm⁻¹

C-Br Stretch 500 - 600 cm⁻¹

Synthesis and Mechanistic Insights
The construction of the imidazo[1,2-a]pyridine core is classically achieved via the condensation

of a 2-aminopyridine derivative with an α-halocarbonyl compound.[11][12] For the synthesis of

8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde, the logical precursors are 2-amino-3-

bromopyridine and an equivalent of bromomalonaldehyde.
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Reaction Conditions

Workup & Purification

2-Amino-3-bromopyridine

Reaction

Bromomalonaldehyde Solvent (e.g., Acetonitrile)

8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Heat (Reflux) Inert Atmosphere

Neutralization (aq. NaHCO₃)

Extraction (e.g., EtOAc)

Column Chromatography

2. Isolation

1. S-NAr & Cyclization

Click to download full resolution via product page

Caption: Synthetic workflow for 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde.
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Proposed Experimental Protocol
This protocol is adapted from established procedures for analogous compounds and serves as

an illustrative guide.[13] Optimization may be required.

Reaction Setup: To a solution of 2-amino-3-bromopyridine (1.0 eq) in a suitable solvent such

as acetonitrile or ethanol, add 2-bromomalonaldehyde (1.2 eq).

Rationale: Acetonitrile is a polar aprotic solvent that facilitates the dissolution of the

starting materials without interfering with the reaction. A slight excess of the aldehyde

component ensures complete consumption of the limiting aminopyridine.

Cyclization: Heat the reaction mixture to reflux for 2-4 hours under an inert atmosphere (e.g.,

Nitrogen or Argon). Monitor the reaction progress by Thin Layer Chromatography (TLC).

Rationale: Heating provides the activation energy for the initial nucleophilic attack of the

pyridine nitrogen onto the aldehyde, followed by intramolecular cyclization and

dehydration to form the aromatic imidazo[1,2-a]pyridine ring. An inert atmosphere prevents

potential oxidative side reactions.

Workup: After cooling to room temperature, quench the reaction by slowly adding a saturated

aqueous solution of sodium bicarbonate.

Rationale: The reaction generates HBr as a byproduct. Neutralization with a mild base like

sodium bicarbonate is crucial to prevent potential acid-catalyzed degradation and to

facilitate the extraction of the product into an organic solvent.

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the

organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Rationale: Ethyl acetate is a common solvent for extracting moderately polar organic

products. The brine wash removes residual water from the organic phase, and anhydrous

sodium sulfate is a drying agent that removes the final traces of water.

Purification: Concentrate the organic layer under reduced pressure. Purify the resulting

crude residue by silica gel column chromatography using a gradient elution system (e.g.,

hexane/ethyl acetate).
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Rationale: Column chromatography separates the desired product from unreacted starting

materials and any formed impurities based on polarity, yielding the pure compound.

Chemical Reactivity and Synthetic Utility
The synthetic power of this molecule stems from its two distinct functional groups, which can be

addressed with high selectivity.

Transformations at the C8-Position (The Bromo Handle)
The carbon-bromine bond is a classic handle for a wide array of palladium-catalyzed cross-

coupling reactions.[1] This allows for the introduction of carbon- and heteroatom-based

substituents to build molecular complexity.

Palladium-Catalyzed Cross-Couplings Products

C8-Br

R-B(OH)₂
(Suzuki Coupling)

[Pd] cat.

Alkene
(Heck Coupling)

[Pd] cat.

R₂NH, CO
(Aminocarbonylation)

[Pd] cat.

C8-R
(Aryl/Alkyl)

C8-Alkene

C8-C(O)NR₂
(Amide)

Click to download full resolution via product page

Caption: Key cross-coupling reactions at the C8-bromo position.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or alkyl

groups, essential for exploring structure-activity relationships (SAR).[7]

Heck Coupling: Reaction with alkenes appends vinyl groups, which can serve as further

synthetic handles or as part of a larger conjugated system.[7]
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Aminocarbonylation: A one-pot reaction with an amine and carbon monoxide gas installs a

carboxamide moiety, a common functional group in many drug molecules.[1][2]

Reactions of the C2-Carbaldehyde Group
The aldehyde at the 2-position is an electrophilic center, susceptible to a variety of nucleophilic

attacks and condensation reactions.

Reductive Amination: A two-step or one-pot reaction with a primary or secondary amine,

followed by a reducing agent (e.g., NaBH(OAc)₃), yields substituted amines. This is a

cornerstone reaction in medicinal chemistry for introducing diverse side chains to modulate

solubility and target affinity.

Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene,

providing a method for carbon chain extension and the synthesis of stilbene-like structures.

Oxidation: Treatment with a mild oxidizing agent (e.g., sodium chlorite) can convert the

aldehyde to a carboxylic acid, another key functional group for drug design.

Reduction: Reduction with a hydride agent like sodium borohydride (NaBH₄) cleanly affords

the corresponding primary alcohol, which can be used for further derivatization.

Condensation Reactions: The aldehyde readily condenses with hydrazines, hydroxylamines,

and other nucleophiles to form stable hydrazones, oximes, and imines, respectively.

Applications in Drug Discovery and Beyond
The true value of 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde lies in its role as a

versatile intermediate.[1][7]

Anti-Tuberculosis Agents: The imidazo[1,2-a]pyridine scaffold has shown significant promise

against Mycobacterium tuberculosis, including multi-drug-resistant (MDR) and extensively

drug-resistant (XDR) strains.[1] This building block is ideal for creating libraries of

compounds to optimize anti-tubercular activity.

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that anchors the

molecule in the ATP-binding pocket of the enzyme. The derivatization potential of this
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compound at both the C2 and C8 positions allows for the systematic exploration of

substitutions needed to achieve high potency and selectivity.[7]

Anxiolytic Agents: The scaffold has also been identified in compounds with activity on the

central nervous system, making this a valuable starting point for developing new anxiolytic

drugs.[7]

Materials Science: The conjugated aromatic framework suggests potential applications in the

synthesis of fluorescent probes and optoelectronic materials, where functionalization at the

C8 position could be used to tune the electronic properties of the molecule.[7]

Safety, Storage, and Handling
As with any laboratory chemical, 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde should be

handled with appropriate care.

Safety: Use in a well-ventilated fume hood. Wear standard personal protective equipment

(PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of

dust and contact with skin and eyes.

Storage: For long-term stability, store in a tightly sealed container in a freezer (-20°C) or

refrigerator (2-8°C), protected from light and moisture.[5][8]

Usage: This product is intended for research and development purposes only and is not for

human or veterinary use.[6]

Conclusion
8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a high-value chemical intermediate that

offers synthetic chemists a powerful platform for innovation. Its foundation on the

pharmacologically relevant imidazo[1,2-a]pyridine core, combined with the strategic placement

of two versatile and orthogonally reactive functional groups, makes it an indispensable tool.

The ability to perform selective cross-coupling at the C8-bromo position and a wide range of

classical aldehyde chemistry at the C2-position enables the efficient and systematic

development of novel compounds for drug discovery, diagnostics, and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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